Triacontyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triacontyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQVOKLGCDAZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

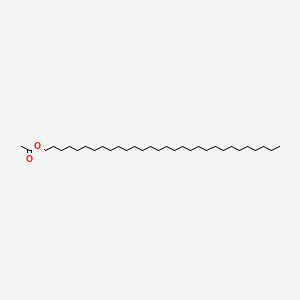

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194579 | |

| Record name | 1-Triacontanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-58-2 | |

| Record name | 1-Triacontanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of Triacontyl Acetate in Flora: A Technical Guide for Researchers

A deep dive into the natural occurrence, analysis, and biosynthetic context of Triacontyl Acetate in the plant kingdom reveals a landscape ripe for exploration. While this long-chain wax ester is a known constituent of plant epicuticular waxes, a comprehensive review of current scientific literature underscores a significant gap in quantitative data for this specific compound. This technical guide, tailored for researchers, scientists, and drug development professionals, provides a foundational understanding of this compound's potential plant sources, detailed methodologies for its study, and the broader context of wax ester biosynthesis, addressing the current limitations in available data.

Potential Natural Sources of this compound

Epicuticular waxes form a critical protective barrier on the surface of terrestrial plants, and it is within this complex matrix of lipids that this compound is found. While specific quantification remains elusive, the presence of its constituent alcohol, 1-triacontanol, is more widely reported as a plant growth regulator found in the waxes of various plants, including alfalfa and wheat.[1][2]

One notable, albeit qualitative, mention of this compound is in the epicuticular wax of Euphorbia caducifolia . The Euphorbiaceae family, known for its rich and complex wax compositions, stands out as a promising area of investigation for this compound. The analysis of Euphorbia caducifolia stems revealed a significant wax ester fraction, though a specific percentage for this compound was not provided.

Further research into the detailed chemical composition of plant waxes from diverse genera is warranted to identify and quantify this compound. Plants from arid or semi-arid environments, which typically possess thicker cuticular waxes to prevent water loss, may be particularly rich sources.

Quantitative Data: A Research Frontier

A thorough review of existing literature reveals a conspicuous absence of quantitative data for this compound in any plant species. While many studies provide detailed analyses of plant wax composition, they often report the relative abundance of compound classes (e.g., alkanes, alcohols, esters) rather than the absolute concentrations of individual molecules.

To facilitate future research and provide a standardized framework for reporting, the following tables have been structured to accommodate quantitative data as it becomes available through the application of the analytical protocols detailed in this guide.

Table 1: Quantitative Data of this compound in Various Plant Species (Hypothetical)

| Plant Species | Family | Plant Part | Concentration of this compound (µg/g of dry weight) | Method of Analysis | Reference |

| Euphorbia caducifolia | Euphorbiaceae | Stem | Data Not Available | GC-MS | [3] |

| Species B | Family X | Leaf | To be determined | GC-MS/HPLC-MS | |

| Species C | Family Y | Flower | To be determined | GC-MS/HPLC-MS |

Table 2: Composition of Epicuticular Wax of Euphorbia caducifolia Stems

| Compound Class | Percentage (%) |

| Free Fatty Acids | 2.4 |

| Hydrocarbons | 6.7 |

| Wax Esters | 17.8 |

| Aldehydes | 31.1 |

| Fatty Alcohols | 18.9 |

| Friedelan-3α-ol | 4.4 |

| Unidentified Alcohols | 6.2 |

| Resinous Material | 3.3 |

| Data from Ahmad, W., Nazir, M., Rani, N. A., & Khan, S. A. (1992). EPICUTICULAR WAX OF EUPHORBIA CADUCIFOLIA. Pakistan Journal of Scientific and Industrial Research, 35(11), 454-457.[3] |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, separation, and identification of wax esters like this compound from plant material.

Extraction of Epicuticular Waxes

This protocol describes a common method for the selective extraction of surface waxes with minimal contamination from internal lipids.

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (HPLC grade)

-

Beakers

-

Filter paper

-

Rotary evaporator or nitrogen stream

-

Glass vials for sample storage

Procedure:

-

Carefully harvest fresh plant material, avoiding damage to the surface.

-

Briefly dip the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short dipping time is crucial to minimize the extraction of intracellular lipids.

-

Remove the plant material from the solvent.

-

Filter the chloroform extract to remove any solid debris.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

-

The resulting crude wax extract can be redissolved in a suitable solvent (e.g., hexane or chloroform) for further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for wax analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Dissolve the crude wax extract in a suitable solvent like hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL. If quantitative analysis is desired, add a known amount of an internal standard (e.g., tetracosane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

GC Separation: Employ a suitable temperature program to separate the components of the wax mixture. A typical program might start at a lower temperature and ramp up to a high temperature to elute the long-chain wax esters.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-1000.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by interpretation of its fragmentation pattern.

Saponification of Wax Esters

To confirm the identity of a wax ester, it can be saponified to its constituent fatty acid and alcohol, which can then be identified separately.

Materials:

-

Crude wax extract

-

2M Ethanolic Potassium Hydroxide (KOH)

-

Benzene

-

Diethyl ether

-

Water

Procedure:

-

Dissolve a known amount of the wax extract (e.g., 80 mg) in benzene (10 ml).

-

Add 2M ethanolic KOH (15 ml) and reflux the mixture for 4 hours.[3]

-

After cooling, dilute the reaction mixture with distilled water and extract the neutral fraction (containing the alcohols) with diethyl ether.

-

Wash the ether extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol fraction.

-

Acidify the remaining aqueous alkaline solution to liberate the fatty acids, which can then be extracted with diethyl ether.

-

Analyze the resulting alcohol (1-triacontanol) and fatty acid (acetic acid) using appropriate chromatographic techniques (e.g., GC-MS after derivatization).

Biosynthesis and Signaling Pathways

Currently, there are no known signaling pathways specifically involving this compound. Its biosynthesis is understood to follow the general pathway for the formation of very-long-chain fatty acids (VLCFAs) and their subsequent esterification to fatty alcohols.

The biosynthesis of wax esters in plants is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. It begins with the elongation of C16 or C18 fatty acids, produced in the plastids, by a fatty acid elongase (FAE) complex. The resulting VLCFAs can then be shunted into one of two pathways: the decarbonylation pathway, leading to the formation of alkanes, or the alcohol-forming pathway. In the alcohol-forming pathway, the VLCFA-CoA is reduced to a primary alcohol by a fatty acyl-CoA reductase. Finally, a wax synthase catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA to form the wax ester.

Experimental and Analytical Workflow

The systematic investigation of this compound in plant sources follows a logical workflow from sample collection to final identification and quantification.

Conclusion

This compound remains a relatively understudied component of the plant epicuticular wax layer. While its presence has been noted, the lack of quantitative data presents a significant opportunity for future research. The protocols and frameworks provided in this guide offer a robust starting point for scientists aiming to fill this knowledge gap. Further investigation into the distribution and concentration of this compound across a wider range of plant species, particularly those from the Euphorbiaceae family, will be crucial in unlocking its potential applications in drug development and other scientific fields. The elucidation of its precise role in plant physiology and its potential involvement in signaling pathways also represent exciting avenues for future exploration.

References

An In-depth Technical Guide to Triacontyl Acetate (CAS 41755-58-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, with the CAS number 41755-58-2, is a long-chain saturated fatty acid ester. It is the acetate ester of triacontanol, a 30-carbon fatty alcohol. This compound, also known by synonyms such as n-triacontyl acetate and melissyl acetate, is found in nature as a component of certain insect pheromones and plant waxes.[1][2] Its unique chemical structure imparts properties that make it of interest in various scientific and industrial fields, including agriculture, perfumery, and as a biochemical reagent in research.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, safety information, and known biological roles, with a focus on applications relevant to research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a high molecular weight and low volatility.[3] Its long aliphatic chain makes it highly soluble in nonpolar organic solvents and practically insoluble in water.[4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 41755-58-2 | [1][2] |

| Molecular Formula | C₃₂H₆₄O₂ | [5] |

| Molecular Weight | 480.85 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Boiling Point | 436.4 °C at 760 mmHg | [1] |

| Density | 0.858 g/cm³ | [1] |

| Flash Point | 191.2 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, benzene | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a representative method for the synthesis of this compound from triacontanol and acetic acid using an acid catalyst.

Materials:

-

Triacontanol (1-hydroxytriacontane)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and distillation

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve triacontanol in a minimal amount of toluene.

-

Add an excess of glacial acetic acid to the flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until the aqueous layer is basic) to neutralize the excess acid, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of this compound.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a volatile organic solvent such as hexane or ethyl acetate to a concentration of 1 mg/mL.

-

If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

Instrumental Parameters (Representative):

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

-

Inlet Temperature: 300 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS System: Agilent 5977A or equivalent

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-600

Data Analysis: The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (if observed) and fragments corresponding to the loss of acetic acid and cleavage of the long alkyl chain.

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, CDCl₃):

-

~4.05 ppm (triplet): Methylene protons adjacent to the ester oxygen (-CH₂-O-).

-

~2.05 ppm (singlet): Methyl protons of the acetate group (-O-C(=O)-CH₃).

-

~1.60 ppm (multiplet): Methylene protons beta to the ester oxygen.

-

~1.25 ppm (broad singlet): Bulk methylene protons of the long alkyl chain.

-

~0.88 ppm (triplet): Terminal methyl protons of the triacontyl chain.

¹³C NMR (100 MHz, CDCl₃):

-

~171.0 ppm: Carbonyl carbon of the ester group.

-

~64.5 ppm: Methylene carbon adjacent to the ester oxygen.

-

~31.9 - 22.7 ppm: Bulk methylene carbons of the alkyl chain.

-

~21.0 ppm: Methyl carbon of the acetate group.

-

~14.1 ppm: Terminal methyl carbon of the triacontyl chain.

DOT Script for Analytical Workflow:

Caption: Analytical workflow for this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it is considered to have low acute and chronic toxicity.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[1] Keep the container tightly closed.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water.

-

Skin: Wash with soap and water.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Biological Relevance

Insect Pheromone and Biopesticide

This compound is a known component of insect pheromones, playing a role in chemical communication for mating and aggregation.[1] This property is harnessed in agriculture for pest management, where it can be used as an attractant in insect traps or as a repellent.[1] As a biopesticide, it offers a more environmentally friendly alternative to synthetic pesticides.[1] The mode of action as a biopesticide can involve disrupting the normal behavior of insect pests.

DOT Script for Pheromonal Action:

Caption: Logical pathway of this compound as an insect pheromone.

Perfumery and Fragrances

Due to its pleasant scent, this compound is utilized as a fragrance ingredient in the perfume and cosmetics industry.[1][4]

Research and Drug Development

This compound serves as a biochemical reagent for life science research.[6] While direct applications in drug development are not well-documented, long-chain fatty acid esters are being explored for their potential in drug delivery systems. Their lipophilic nature can be exploited to enhance the bioavailability of certain drugs. Furthermore, the study of long-chain fatty acid esters and their biological activities is an active area of research, with some demonstrating anti-inflammatory and anti-diabetic properties, though this has not been specifically shown for this compound.

The acetate moiety itself can have biological effects. Acetate is a short-chain fatty acid that can influence cellular metabolism, including mitochondrial function and histone acetylation, which in turn can affect gene expression and cell proliferation.[7][8][9] Whether this compound can be metabolized to release acetate and exert such effects in mammalian systems is a potential area for future investigation.

Conclusion

This compound is a long-chain ester with well-defined chemical and physical properties. Its synthesis and analysis are achievable through standard organic chemistry techniques. Its primary established applications are in agriculture as a biopesticide and insect pheromone, and in the fragrance industry. While its direct role in drug development is not yet established, its classification as a long-chain fatty acid ester places it within a class of molecules with growing interest for their potential biological activities and applications in drug delivery. Further research is needed to explore its potential effects on mammalian cells and its viability in pharmaceutical applications.

References

- 1. Cas 41755-58-2,this compound | lookchem [lookchem.com]

- 2. Long chain arginine esters: a new class of cationic detergents for preparation of hydrophobic ion-paired complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound [chembk.com]

- 5. This compound - CAS - 41755-58-2 | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetate Promotes T Cell Effector Function during Glucose Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Triacontyl Acetate in Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, a long-chain saturated acetate ester (C32H64O2), is an integral component of the complex chemical communication systems in various insect species, particularly social insects like the honeybee (Apis mellifera). While not a classic volatile sex attractant, its role as a contact pheromone embedded within the insect's cuticular hydrocarbon (CHC) profile is crucial for maintaining social cohesion and reproductive hierarchies. This technical guide provides an in-depth analysis of the known biological functions of this compound, methodologies for its study, and its potential applications in pest management and drug development.

This compound is primarily involved in non-volatile chemical signaling, perceived by other insects upon direct contact or close proximity.[1] As a component of the waxy layer on an insect's cuticle, it contributes to the unique chemical signature of an individual, allowing for nestmate recognition and the signaling of fertility status.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C32H64O2 | General Chemical Knowledge |

| Molecular Weight | 480.86 g/mol | General Chemical Knowledge |

| Appearance | Waxy solid | General Chemical Knowledge |

| Boiling Point | ~508.5 °C at 760 mmHg | General Chemical Knowledge |

| Solubility | Insoluble in water, soluble in organic solvents | General Chemical Knowledge |

Biological Role in Apis mellifera (Honeybee)

In honeybees, the queen produces a complex blend of pheromones that regulate the behavior and physiology of the colony members.[2][3][4][5][6] The queen retinue pheromone (QRP) is a well-studied example, responsible for attracting worker bees to the queen to feed and groom her, a behavior known as retinue.[3][4][5] While the primary components of QRP are well-defined, research has shown that a more complex blend of compounds, including various long-chain esters, is necessary to elicit the full retinue response.[3][4][7][8]

This compound is a component of the queen's cuticular hydrocarbons and is believed to act as a close-range or contact pheromone, contributing to the overall chemical profile that signals her presence, reproductive status, and health to the worker bees. The perception of these CHCs by worker bees is crucial for colony stability, suppressing ovary development in workers and preventing the rearing of new queens.

Brood pheromone, another complex ester blend in honeybees, also plays a vital role in colony regulation.[1][9][10][11] This pheromone, present on the surface of larvae, influences worker behavior by stimulating feeding and inhibiting their reproductive development.[10][11] While specific studies on this compound within this blend are limited, the presence of other long-chain esters suggests a potential role for compounds of this class.[11]

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons (including this compound)

This protocol describes the general method for extracting and analyzing CHCs from insects, which can be applied to study this compound.

Materials:

-

Insect samples (e.g., Apis mellifera queens, workers)

-

Hexane (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Internal standard (e.g., eicosane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Individual insects are placed in a glass vial.

-

A known volume of hexane containing an internal standard is added to the vial to completely submerge the insect.

-

The vial is gently agitated for a set period (e.g., 5-10 minutes) to extract the cuticular lipids.

-

The hexane extract is carefully transferred to a clean vial, avoiding contamination from the insect body.

-

The extract is concentrated under a gentle stream of nitrogen if necessary.

-

The sample is then analyzed by GC-MS to identify and quantify the chemical components, including this compound.

Queen Retinue Bioassay

This bioassay is used to measure the attractiveness of synthetic pheromone components to worker bees.

Materials:

-

Worker honeybees (50-100) from a queenright colony

-

Petri dish (100 x 15 mm) with a wire mesh screen

-

Dummy queen (e.g., a small glass rod or pipette tip)

-

Synthetic this compound dissolved in a suitable solvent (e.g., hexane)

-

Control solvent

Procedure:

-

A known concentration of synthetic this compound is applied to the dummy queen and the solvent is allowed to evaporate. A control dummy is treated with solvent only.

-

Worker bees are introduced into the Petri dish and allowed to acclimatize.

-

The dummy queen is introduced into the center of the Petri dish.

-

The number of worker bees in contact with or in close proximity to the dummy queen is recorded at regular intervals over a set period (e.g., 5 minutes).

-

The response to the this compound-treated dummy is compared to the control to determine its attractiveness.

Electroantennography (EAG)

EAG is used to measure the response of an insect's antenna to a specific chemical compound.

Materials:

-

Live insect (e.g., Apis mellifera worker)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes filled with saline solution

-

AC/DC amplifier

-

Air stimulus controller

-

Synthetic this compound

Procedure:

-

The insect is immobilized, and one antenna is excised.

-

The antenna is mounted between the two electrodes.

-

A continuous stream of humidified air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is introduced into the airstream.

-

The electrical potential change across the antenna (the EAG response) is recorded and measured.

-

The response to this compound is compared to a control (solvent only) to determine the antennal sensitivity.

Signaling Pathway and Experimental Workflows

The perception of contact pheromones like this compound is mediated by chemoreceptors on the insect's antennae and other sensory organs.[12] Upon physical contact with the cuticle of another insect, these long-chain esters bind to specific gustatory or olfactory receptors, triggering a downstream signaling cascade that ultimately leads to a behavioral or physiological response.

Figure 1. Experimental workflow for investigating the role of this compound.

Figure 2. Generalized signaling pathway for contact pheromones like this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data focusing solely on the behavioral or electrophysiological responses to isolated this compound. Research has primarily focused on the effects of complex pheromone blends. The tables below are structured to accommodate future data from dose-response studies.

Table 1: Hypothetical Dose-Response Data from Queen Retinue Bioassay

| Concentration of this compound (µ g/dummy ) | Mean Number of Attracted Workers (± SEM) |

| 0 (Control) | 1.2 ± 0.3 |

| 0.1 | 2.5 ± 0.5 |

| 1.0 | 5.8 ± 0.9 |

| 10.0 | 8.1 ± 1.2 |

| 100.0 | 8.3 ± 1.1 |

Table 2: Hypothetical Electroantennogram (EAG) Response Data

| Concentration of this compound (µg/µl in air puff) | Mean EAG Response (mV ± SEM) |

| 0 (Control) | 0.1 ± 0.02 |

| 0.01 | 0.3 ± 0.05 |

| 0.1 | 0.8 ± 0.1 |

| 1.0 | 1.5 ± 0.2 |

| 10.0 | 1.6 ± 0.2 |

Conclusion and Future Directions

This compound is an important, yet understudied, component of the chemical communication system in social insects. Its role as a contact pheromone within the cuticular hydrocarbon profile highlights the complexity of insect social interactions. While its presence is documented, further research is required to fully elucidate its specific contribution to pheromonal blends and its precise mechanism of action.

Future research should focus on:

-

Dose-response studies: Quantifying the behavioral and electrophysiological responses to a range of concentrations of synthetic this compound.

-

Synergistic effects: Investigating how this compound interacts with other pheromone components to modulate behavior.

-

Receptor identification: Identifying the specific chemoreceptors that bind to this compound and other very-long-chain esters.

-

Biosynthesis: Elucidating the biochemical pathways responsible for the production of this compound in insects.

A deeper understanding of the role of this compound and other cuticular hydrocarbons could lead to the development of novel and highly specific pest management strategies that disrupt social insect communication. Furthermore, the study of insect pheromone signaling pathways can provide valuable insights for drug development, particularly in the area of receptor-ligand interactions.

References

- 1. honey bee genetics and pheromones [killowen.com]

- 2. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Veterinární medicína: Chemical communication in the honeybee (Apis mellifera L.): a review [vetmed.agriculturejournals.cz]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Client Challenge [beekeeping.fandom.com]

- 10. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 11. theholyhabibee.com [theholyhabibee.com]

- 12. The chemoreceptor superfamily in the honey bee, Apis mellifera: Expansion of the odorant, but not gustatory, receptor family - PMC [pmc.ncbi.nlm.nih.gov]

Triacontyl Acetate: An In-Depth Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate is a long-chain ester composed of a 30-carbon fatty alcohol (triacontanol) and an acetyl group. While its presence is noted in the waxy coatings of some plants and insects, its application as a biochemical reagent in mammalian cell research and drug development is an emerging area of interest. Its highly hydrophobic nature suggests potential interactions with cellular lipid structures, such as plasma and organellar membranes, and its role as a potential precursor for intracellular signaling molecules warrants further investigation. This guide provides a comprehensive overview of the known properties of this compound, proposes potential mechanisms of action based on related compounds, and offers detailed experimental protocols for its use in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₄O₂ | [1][2] |

| Molecular Weight | 480.85 g/mol | [1][2] |

| CAS Number | 41755-58-2 | [1][2] |

| Appearance | White to off-white waxy solid | Inferred from similar compounds |

| Melting Point | Approximately 38-73 °C (range for similar wax esters) | [3][4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) when heated. | [5] |

Table 2: Chromatographic Data for this compound

| Technique | Column | Conditions | Retention Information | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | DB-1MS (30 m x 0.252 mm x 0.25 µm) | H₂ carrier gas, 1 K/min temperature ramp from 240 °C to 340 °C | Retention Index (RI): 3398.06 | [2] |

Proposed Biochemical Applications and Mechanism of Action

Direct research on the biochemical effects of this compound in mammalian cells is limited. However, based on studies of other long-chain alkyl acetates and its physicochemical properties, several potential applications and mechanisms can be postulated.

Modulation of Cell Membrane Fluidity

Long-chain, hydrophobic molecules can intercalate into the lipid bilayer of cell membranes, altering their physical properties. Studies on shorter-chain alkyl acetates (n-butyl, n-amyl, and n-hexyl acetate) have demonstrated that their anesthetic activity in mice correlates with a decrease in brain synaptosomal membrane fluidity.[6] It is plausible that this compound, with its significantly longer alkyl chain, could have a more pronounced effect on membrane structure.

-

Hypothesized Signaling Pathway:

Changes in membrane fluidity can impact the function of membrane-bound proteins, including receptors, ion channels, and enzymes, thereby initiating intracellular signaling cascades.

Caption: Proposed mechanism of this compound-induced signaling via membrane fluidity modulation.

Intracellular Delivery and Metabolism

As an ester, this compound can be hydrolyzed by intracellular esterases to yield triacontanol and acetate. Both of these metabolites have known biological activities.

-

Triacontanol: A long-chain fatty alcohol that has been extensively studied as a plant growth regulator but its effects on mammalian cells are not well-characterized.

-

Acetate: A short-chain fatty acid that serves as a crucial metabolic substrate and can influence cellular processes through its conversion to acetyl-CoA, which is a key player in histone acetylation and energy metabolism.[7][8]

Component of Lipid-Based Drug Delivery Systems

The hydrophobicity and lipid nature of this compound make it a candidate for inclusion in lipid nanoparticles (LNPs) or other lipid-based formulations for drug delivery.[9] It could potentially act as a structural lipid to enhance the encapsulation of other hydrophobic drugs.

Experimental Protocols

Due to the hydrophobic nature of this compound, careful preparation is required for its use in aqueous cell culture media.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for dilution into cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO.

-

Vortex vigorously to dissolve the powder. Gentle warming in a water bath (37-50°C) may be necessary to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particulates.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Workflow for Cell-Based Assays

The following workflow provides a general outline for studying the effects of this compound on mammalian cells.

Caption: A generalized experimental workflow for investigating the cellular effects of this compound.

Assay for Membrane Fluidity

Objective: To determine the effect of this compound on the fluidity of cell membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Principle: DPH is a hydrophobic molecule that incorporates into the lipid bilayer. Its fluorescence anisotropy is inversely proportional to the rotational freedom of the probe, and thus is a measure of membrane fluidity. A decrease in anisotropy indicates an increase in fluidity, and vice versa.

Materials:

-

Cells treated with this compound and vehicle control

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Phosphate-buffered saline (PBS)

-

Fluorometer with polarization filters

Procedure:

-

After treating cells with this compound for the desired time, harvest the cells and wash with PBS.

-

Resuspend the cells in PBS at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Add DPH to the cell suspension to a final concentration of 1-2 µM.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Measure the fluorescence anisotropy using a fluorometer with excitation at ~360 nm and emission at ~430 nm.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

-

Compare the anisotropy values of treated cells to control cells.

Data Presentation

The following table provides a template for summarizing hypothetical quantitative data from experiments investigating the effects of this compound.

Table 3: Hypothetical Effects of this compound on a Cancer Cell Line

| Parameter | Vehicle Control | 10 µM this compound | 50 µM this compound |

| Cell Viability (% of control) | 100 ± 5 | 95 ± 6 | 78 ± 8 |

| Membrane Fluidity (Anisotropy) | 0.250 ± 0.010 | 0.265 ± 0.012 | 0.280 ± 0.015 |

| Relative Gene Expression (Fold Change) | |||

| Gene X (Proliferation Marker) | 1.0 | 0.8 ± 0.1 | 0.5 ± 0.08 |

| Gene Y (Apoptosis Marker) | 1.0 | 1.2 ± 0.2 | 1.8 ± 0.3 |

| Intracellular Acetate (nmol/mg protein) | 5.2 ± 1.1 | 8.9 ± 1.5* | 15.4 ± 2.1 |

| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |

Conclusion

This compound is a biochemical reagent with potential applications in studying lipid-mediated cellular processes. While direct evidence of its effects in mammalian systems is currently sparse, its physicochemical properties and the known activities of related long-chain alkyl acetates suggest that it may modulate cell membrane fluidity and serve as a source of bioactive metabolites. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biochemical role of this compound and explore its potential in drug development and as a tool for cell biology research. Further studies are warranted to elucidate its precise mechanisms of action and to validate its use in various in vitro and in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]

- 4. Relationship of anesthetic activity of alkyl acetates to hydrophobicity and in vivo effect on membrane fluidity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of very long-chain fatty alcohols and wax esters in metabolically engineered strains of Saccharomyces cerevisiae [research.chalmers.se]

The Discovery and Isolation of Triacontyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacontyl acetate (C32H64O2), a long-chain saturated wax ester, is a naturally occurring compound found in various plant and insect waxes. It plays a role in chemical signaling and has potential applications in agriculture as a biopesticide and in the cosmetics industry as a fragrance ingredient. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details experimental protocols for its extraction and purification from natural sources, summarizes key quantitative and spectroscopic data, and presents a conceptual framework for its potential biological signaling pathways.

Introduction

This compound, also known as melissyl acetate, is the ester of triacontanol (a 30-carbon fatty alcohol) and acetic acid. As a component of epicuticular waxes, it contributes to the protective barrier of plants, preventing water loss and offering defense against environmental stressors. In insects, it can function as a pheromone component. The unique properties of this long-chain ester, including its high melting point and chemical stability, make it a molecule of interest for various industrial applications.

While the specific historical details of the discovery of this compound are not extensively documented in readily available scientific literature, the study of long-chain esters is intrinsically linked to the broader history of natural product chemistry and the analysis of plant and insect waxes throughout the 19th and 20th centuries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H64O2 | [1][2] |

| Molecular Weight | 480.85 g/mol | [1][2] |

| CAS Number | 41755-58-2 | [1][2] |

| Appearance | Colorless to white solid | [3] |

| Melting Point | ~75 °C | [4] |

| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in organic solvents (e.g., chloroform, benzene, ethanol); Insoluble in water. | [3] |

Isolation and Purification from Natural Sources

While specific protocols for the isolation of this compound are not abundantly detailed in the literature, a general methodology can be adapted from established procedures for the extraction of wax esters from plant cuticles. The following protocol is a representative example for the isolation of this compound from a plant source such as those from the Euphorbia genus, which are known to produce long-chain esters.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from plant leaf material.

Materials:

-

Fresh plant leaves (e.g., Euphorbia sp.)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Silica gel (70-230 mesh) for column chromatography

-

Glass chromatography column

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Extraction of Epicuticular Wax:

-

Freshly collected plant leaves are briefly dipped in chloroform (30-60 seconds) at room temperature to dissolve the epicuticular waxes.[6]

-

The chloroform extract is collected, and the process is repeated with fresh chloroform to ensure complete extraction.[6]

-

The combined chloroform extracts are filtered to remove any solid plant material.

-

-

Solvent Evaporation:

-

The solvent is removed from the filtered extract using a rotary evaporator at a temperature below 40°C to yield the crude wax extract.

-

-

Column Chromatography for Purification:

-

A glass column is packed with a slurry of silica gel in hexane.

-

The crude wax extract is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

-

Fractions are collected in separate test tubes.

-

-

Fraction Analysis by TLC:

-

The collected fractions are monitored by TLC using a hexane:ethyl acetate solvent system (e.g., 9:1) to identify fractions containing this compound.

-

The TLC plate is visualized under a UV lamp and/or by staining with an appropriate agent (e.g., iodine vapor or a potassium permanganate dip).

-

Fractions showing a spot corresponding to the expected Rf value of this compound are combined.

-

-

Final Purification:

-

The combined fractions are concentrated using a rotary evaporator to yield purified this compound.

-

The purity of the isolated compound should be assessed by GC-MS and NMR spectroscopy.

-

Experimental Workflow

Characterization and Data Presentation

The structural elucidation and purity assessment of isolated this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak (M+) at m/z 480 due to facile fragmentation. Key fragment ions are observed that are characteristic of the long alkyl chain and the acetate moiety.[1]

| m/z | Interpretation |

| 420 | [M - CH3COOH]+ |

| 61 | [CH3COOH2]+ |

| 43 | [CH3CO]+ |

1H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.05 | t | 2H | -CH2-O- |

| ~2.05 | s | 3H | CH3-C(=O)- |

| ~1.60 | m | 2H | -CH2-CH2-O- |

| ~1.25 | br s | 52H | -(CH2)26- |

| ~0.88 | t | 3H | CH3-CH2- |

13C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.1 | -C(=O)- |

| ~64.6 | -CH2-O- |

| ~31.9 - 22.7 | -(CH2)n- |

| ~21.1 | CH3-C(=O)- |

| ~14.1 | CH3-CH2- |

Gas Chromatography (GC): Gas chromatographic data for this compound is available from the NIST WebBook, showing a retention index on a non-polar column.[7]

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | DB-1MS | 3398.06 | [Stransky, Zarevucka, et al., 2006][7] |

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied. However, as a long-chain fatty acid ester, its mechanism of action may be related to the broader roles of lipids in cellular signaling. The acetate moiety, upon hydrolysis, could also potentially influence cellular processes. The following diagram presents a hypothetical signaling pathway for this compound, based on the known signaling of its constituent parts. It is important to note that this pathway has not been experimentally validated for this compound itself.

Hypothetical Signaling Pathway

This conceptual diagram illustrates that this compound could potentially be hydrolyzed by cellular esterases to yield triacontanol and acetate. Triacontanol could be incorporated into cellular membranes, potentially altering their properties. The released acetate could be converted to acetyl-CoA, a central metabolite that can enter the TCA cycle for energy production, be utilized for lipid synthesis, or serve as a substrate for histone acetylation, thereby influencing gene expression.

Conclusion

This compound is a long-chain wax ester with established presence in the natural world and potential for various applications. While detailed information on its discovery and specific biological roles is limited, this guide provides a foundational understanding for researchers by outlining general protocols for its isolation and presenting key analytical data. Further research is warranted to fully elucidate its biological functions and to develop standardized, high-yield isolation procedures from natural sources or through synthetic routes. The hypothetical signaling pathway presented here offers a starting point for future investigations into its mechanism of action at the cellular level.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - CAS - 41755-58-2 | Axios Research [axios-research.com]

- 3. benchchem.com [benchchem.com]

- 4. Beeswax - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:41755-58-2 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of Triacontyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of triacontyl acetate, a long-chain ester of significant interest in various scientific fields. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on qualitative solubility principles, data from analogous compounds, and a detailed experimental protocol for determining solubility, empowering researchers to ascertain precise values for their specific applications.

Executive Summary

This compound (CH₃(CH₂)₂₉OOCCH₃), also known as melissyl acetate, is a waxy solid characterized by its long C30 alkyl chain, making it highly nonpolar. Its solubility is consequently governed by the "like dissolves like" principle, exhibiting favorable solubility in nonpolar organic solvents and poor solubility in polar solvents. This guide synthesizes available qualitative data and provides a robust experimental framework for the quantitative determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 41755-58-2 | [1] |

| Molecular Formula | C₃₂H₆₄O₂ | [1] |

| Molar Mass | 480.85 g/mol | [1] |

| Appearance | Colorless to white waxy solid | [1] |

| Boiling Point | 436.4 °C at 760 mmHg | [2] |

| Density | 0.858 g/cm³ | [2] |

Solubility Profile of this compound

General qualitative statements indicate that this compound is "easily soluble in organic solvents, such as ethanol, chloroform and benzene, and difficult to dissolve in water"[1]. The term "easily soluble" is relative and likely implies solubility at elevated temperatures for some solvents like ethanol.

For a more practical understanding, the solubility of paraffin wax, a mixture of long-chain alkanes (typically C20-C40), serves as a useful analogue.

Table 1: Qualitative Solubility of this compound and Analogue (Paraffin Wax) in Common Laboratory Solvents at Ambient Temperature

| Solvent | Chemical Formula | Polarity | Expected this compound Solubility | Analogue Solubility (Paraffin Wax) |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Soluble[3] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Insoluble | Practically Insoluble[3] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble (Solubility increases with heat) | Slightly Soluble[3] |

| Methanol | CH₃OH | Polar Protic | Insoluble | Insoluble[3] |

| Water | H₂O | Polar Protic | Insoluble | Insoluble[3][4] |

Note: Solubility is temperature-dependent. For sparingly soluble systems, an increase in temperature will generally lead to a significant increase in solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following detailed methodology, based on the isothermal equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected Solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps (e.g., 20 mL screw-cap vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for solvent evaporation

Procedure

-

Sample Preparation : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition : Accurately pipette a known volume or mass of the desired solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. For large, nonpolar molecules like this compound, this may take 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation : Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle.

-

Sample Collection : Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe. To avoid disturbing the solid, keep the syringe tip well above the settled solute.

-

Filtration : Immediately pass the collected supernatant through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes that could cause precipitation.

-

Gravimetric Analysis : Accurately weigh the collection vial containing the filtered saturated solution.

-

Solvent Evaporation : Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature. Continue heating until a constant weight of the dried solute is achieved.

-

Calculation :

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility (e.g., in g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

While specific quantitative solubility data for this compound remains elusive in published literature, a strong qualitative understanding can be derived from its molecular structure and by analogy to similar long-chain, nonpolar compounds. For drug development and research applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a reliable method for experimental determination. This foundational knowledge is critical for formulation, purification, and delivery system design involving this compound.

References

Triacontyl Acetate: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Triacontyl acetate, a long-chain ester with emerging applications in various scientific fields. This document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of its precursor's role as a plant growth regulator.

Core Chemical and Physical Data

This compound, also known as melissyl acetate, is the acetate ester of triacontanol. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C32H64O2 | [1][2] |

| Molecular Weight | 480.85 g/mol | |

| CAS Number | 41755-58-2 | [2] |

| Appearance | White solid | |

| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | 75 °C | [3] |

| Density | 0.858 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and benzene; insoluble in water. | [4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification: Experimental Protocol

The synthesis of this compound is most commonly achieved via the esterification of triacontanol with an acetylating agent. The following protocol details a standard laboratory procedure for its preparation and subsequent purification.

Synthesis of this compound via Acetylation of Triacontanol

This procedure is based on the well-established Fisher esterification reaction, adapted for the specific reactants.

Materials:

-

Triacontanol (1-hydroxytriacontane)

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (solvent for workup)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve triacontanol in a minimal amount of anhydrous pyridine.

-

Addition of Acetylating Agent: To the stirred solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115°C for pyridine) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Carefully wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of long-chain esters, providing both retention time data for purity assessment and mass spectra for structural confirmation.

Experimental Protocol:

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for high-boiling point compounds (e.g., a low-polarity phenyl-arylene polymer-based column).

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 320-340°C, and hold for a sufficient time to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 480.85, along with characteristic fragment ions resulting from the loss of the acetyl group and cleavage of the long alkyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the triacontyl and acetate moieties and their connectivity.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂- |

| ~2.05 | Singlet | 3H | -C(O)-CH₃ |

| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂- |

| ~1.25 | Broad Singlet | ~54H | -(CH₂)₂₇- |

| ~0.88 | Triplet | 3H | Terminal -CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | -C=O |

| ~64.5 | -O-CH₂- |

| ~32.0 - 22.0 | -(CH₂)₂₈- |

| ~21.0 | -C(O)-CH₃ |

| ~14.0 | Terminal -CH₃ |

Biological Significance and Potential Applications

While direct research on the specific signaling pathways of this compound is limited, its close structural relationship to triacontanol, a well-documented plant growth regulator, suggests potential biological activity.[5][6][7] Triacontanol is known to influence various physiological processes in plants, and this compound may act as a precursor or exhibit similar effects.[5]

Role of Triacontanol in Plant Growth Regulation

Triacontanol has been shown to enhance plant growth and crop yields by modulating key metabolic and physiological processes.[5][7] These effects are believed to be mediated through a second messenger, L(+)-adenosine.[7]

Caption: A simplified diagram of the proposed signaling effects of triacontanol in plants.

Potential in Drug Development

Long-chain fatty acid esters are being investigated for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[8][9] Furthermore, their lipophilic nature makes them of interest in drug delivery systems to enhance the bioavailability of certain therapeutic agents.[8] While specific applications of this compound in drug development are yet to be fully explored, its chemical properties warrant further investigation in these areas. It can also serve as a valuable, fully characterized reference standard in the analytical development and quality control of drug substances.

References

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 41755-58-2 [amp.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wholesale POMAIS Triacontanol 90% TC | Natural Plant Growth Regulator factory and suppliers | POMAIS [bigpesticides.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters [mdpi.com]

- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Physiological Effects of Triacontyl Acetate: A Technical Guide

Disclaimer: Direct research on the physiological effects of Triacontyl acetate in mammalian systems is limited. This document synthesizes available information on its constituent components, triacontanol and acetate, and the metabolism of analogous long-chain esters and fatty acids to provide a scientifically inferred guide for research and development professionals. The proposed metabolic pathways, physiological effects, and experimental protocols are based on established biochemical principles and require experimental validation for this compound itself.

Introduction

This compound is a long-chain ester composed of a 30-carbon fatty alcohol (triacontanol) and an acetyl group. While extensively studied as a plant growth regulator, its effects on mammalian physiology are not well-documented. This guide explores the potential physiological effects of this compound by examining the metabolic fate and biological activities of its constituent parts. Upon administration, it is hypothesized that this compound would be hydrolyzed by esterases to yield triacontanol and acetic acid. These metabolites would then enter their respective metabolic and signaling pathways.

Proposed Metabolic Pathway of this compound

The initial metabolic step for this compound in mammals is likely the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, intestines, and blood. This reaction would release triacontanol and acetate.

-

Triacontanol Metabolism: As a very long-chain fatty alcohol (VLCFA-OH), triacontanol is expected to be oxidized to its corresponding carboxylic acid, triacontanoic acid (also known as melissic acid), via the action of fatty alcohol dehydrogenase and fatty aldehyde dehydrogenase. Due to its chain length (>22 carbons), triacontanoic acid would then undergo peroxisomal β-oxidation.[1][2][3] This process shortens the carbon chain, producing acetyl-CoA and medium-chain acyl-CoAs that can then enter mitochondrial β-oxidation for energy production.[2][4]

-

Acetate Metabolism: The released acetate would enter the systemic circulation and can be converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central molecule in metabolism, participating in the tricarboxylic acid (TCA) cycle for energy production or serving as a substrate for lipid synthesis and acetylation reactions.

Potential Physiological Effects and Signaling Pathways

The physiological effects of this compound would be the composite of the actions of its metabolites.

Effects Related to Triacontanol and Triacontanoic Acid

Direct evidence for the physiological effects of triacontanol in mammals is scarce; however, it is considered to have low toxicity.[5][6] The effects of its metabolite, triacontanoic acid, can be inferred from studies on very long-chain fatty acids (VLCFAs).

-

Lipid Metabolism: Triacontanoic acid is a component of D-003, a mixture of VLCFAs purified from sugar cane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[7] The mechanism for cholesterol reduction may involve the regulation of HMG-CoA reductase activity.

-

Peroxisomal Function: The metabolism of triacontanoic acid is dependent on functional peroxisomes.[1][2] Therefore, administration of this compound could potentially modulate peroxisomal activity. Disorders of peroxisomal biogenesis or β-oxidation lead to the accumulation of VLCFAs, highlighting their importance in lipid homeostasis.[8]

Effects Related to Acetate

Acetate is a well-characterized short-chain fatty acid (SCFA) with diverse physiological roles.

-

Metabolic Regulation: As a precursor for acetyl-CoA, acetate is a key player in cellular energy metabolism.

-

GPCR Signaling: Acetate can act as a signaling molecule by activating G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43).[9] Activation of FFAR2 is involved in regulating insulin secretion, inflammation, and appetite.

-

Epigenetic Modification: Acetyl-CoA derived from acetate can be used for histone acetylation, thereby influencing gene expression.

Quantitative Data

Direct quantitative data on the physiological effects of this compound in mammals is not available in the public domain. The following table summarizes data related to its metabolites.

| Parameter | Compound | Species | Dose/Concentration | Effect | Reference |

| Acute Oral Toxicity (LD50) | Triacontanol | Mouse | 18750 mg/kg | Non-toxic | [5] |

| Acute Oral Toxicity (LD50) | Triacontanol | Rat | >15000 mg/kg | Very low toxicity | [6] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the physiological effects of this compound.

In Vitro Hydrolysis of this compound

Objective: To determine the rate and extent of this compound hydrolysis by mammalian esterases.

Methodology:

-

Prepare liver microsomes or recombinant carboxylesterases.

-

Incubate this compound at various concentrations with the enzyme preparation in a suitable buffer at 37°C.

-

At various time points, quench the reaction (e.g., with acetonitrile).

-

Analyze the samples for the disappearance of this compound and the appearance of triacontanol using LC-MS/MS.

-

Determine kinetic parameters (Km and Vmax).

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies in Rodents

Objective: To characterize the pharmacokinetic profile of this compound and its metabolites.

Methodology:

-

Formulate this compound for oral (p.o.) and intravenous (i.v.) administration.

-

Administer the compound to rodents (e.g., rats or mice).

-

Collect blood samples at various time points post-dosing.

-

Collect urine and feces over a specified period.

-

Extract this compound, triacontanol, and triacontanoic acid from the biological matrices.

-

Quantify the concentrations using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

In Vivo Assessment of Cholesterol-Lowering Effects

Objective: To evaluate the effect of this compound on plasma lipid profiles.

Methodology:

-

Use a suitable animal model of hypercholesterolemia (e.g., rats fed a high-fat diet).

-

Administer this compound orally at various dose levels for a specified duration.

-

Include a vehicle control group and a positive control group (e.g., a statin).

-

At the end of the study, collect blood samples and measure plasma total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

Perform statistical analysis to determine significant differences between treatment groups.

Conclusion for Drug Development Professionals

This compound represents a molecule with a currently uncharacterized profile in mammalian physiology. Based on the known biological activities of its constituent components, it is plausible that this compound could influence lipid metabolism and cellular signaling. The low toxicity profile of triacontanol is a favorable characteristic. However, the very long-chain nature of triacontanol suggests that its metabolism will be reliant on peroxisomal function, which could be a point of consideration for specific disease states.

For researchers and drug development professionals, the primary next steps should involve in vitro and in vivo studies to confirm the hypothesized metabolic pathways and to directly assess the physiological effects of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the ADME and pharmacokinetic properties of this compound will be crucial in determining its potential as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Triacontanol 90% 5g | Power Grown [powergrown.com]

- 6. Triacontanol [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Triacontyl Acetate and its Relation to Plant Epicuticular Wax

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle serves as the primary protective barrier between the plant and its environment, with the outermost layer of epicuticular wax playing a critical role in this defense. This technical guide provides a comprehensive examination of triacontyl acetate, a long-chain wax ester found within this protective layer. The document details the chemical and physical properties of this compound, its biosynthesis within the complex metabolic pathways of plant epidermal cells, and its function as a component of the epicuticular wax matrix. Furthermore, this guide presents detailed experimental protocols for the extraction and analysis of these waxes and illustrates the underlying biochemical and regulatory networks through structured diagrams. This synthesis of information aims to provide a foundational resource for professionals engaged in plant science, natural product chemistry, and the development of novel pharmaceuticals derived from botanical sources.

Introduction to this compound and Epicuticular Wax

The aerial surfaces of most terrestrial plants are covered by a cuticle, a hydrophobic layer essential for adapting to the environment.[1] This cuticle is composed of a cutin polymer matrix embedded with intracuticular waxes and is coated by a surface layer of epicuticular wax.[1] This external wax layer is the first line of defense, providing protection against non-stomatal water loss, UV radiation, pathogens, and insects.[1][2][3]